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Compound of Interest

Compound Name: GW791343 trihydrochloride

Cat. No.: B3123575 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals working to improve the

oral bioavailability of GW791343 trihydrochloride.

Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of GW791343 trihydrochloride?

A1: Key physicochemical properties of GW791343 trihydrochloride are summarized in the

table below. Understanding these properties is the first step in designing an effective oral

formulation.
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Property Value Source

Molecular Formula C₂₀H₂₇Cl₃F₂N₄O [1]

Molecular Weight 483.81 g/mol [2]

Appearance Solid [2]

Purity >98% [2]

Water Solubility Soluble in water to 100 mM [2]

IUPAC Name

2-[(3,4-Difluorophenyl)amino]-

N-[2-methyl-5-(1-

piperazinylmethyl)phenyl]aceta

mide trihydrochloride

[2]

Q2: What is the primary mechanism of action for GW791343?

A2: GW791343 is an allosteric modulator of the P2X7 receptor. Its activity is species-specific,

acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric

modulator of the rat P2X7 receptor.

Q3: Are there any known challenges to the oral delivery of GW791343 trihydrochloride?

A3: While specific data on the oral bioavailability of GW791343 trihydrochloride is not readily

available in the public domain, compounds with its characteristics can face challenges such as

poor membrane permeation or presystemic metabolism.[3] Its high water solubility does not

guarantee good oral absorption, as permeability across the intestinal epithelium is also a

critical factor.[4]

Troubleshooting Guide
This guide addresses potential issues you may encounter during the development of an oral

formulation for GW791343 trihydrochloride.

Issue 1: Low oral bioavailability despite good water solubility.
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Potential Cause Troubleshooting Step Rationale

Poor Membrane Permeability

1. Conduct in vitro permeability

assays (e.g., Caco-2, PAMPA).

2. Incorporate permeation

enhancers into the formulation

(e.g., medium-chain

glycerides, bile salts).[3] 3.

Consider prodrug strategies to

increase lipophilicity.[5]

High water solubility can

sometimes correlate with low

lipophilicity, hindering passive

diffusion across the lipid

bilayers of intestinal cells.[4]

P-glycoprotein (P-gp) Efflux

1. Perform in vitro P-gp

substrate assays. 2. Co-

administer with a known P-gp

inhibitor (e.g., verapamil,

cyclosporine A) in preclinical

models.

The compound may be actively

transported out of the intestinal

cells back into the lumen by

efflux pumps like P-gp.

Presystemic (First-Pass)

Metabolism

1. Incubate the compound with

liver microsomes or S9

fractions to assess metabolic

stability. 2. Co-administer with

a broad-spectrum cytochrome

P450 inhibitor (e.g., 1-

aminobenzotriazole) in animal

studies.

The drug may be extensively

metabolized in the gut wall or

liver before reaching systemic

circulation.

Issue 2: High variability in plasma concentrations between subjects.
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Potential Cause Troubleshooting Step Rationale

Food Effects

1. Conduct fasted vs. fed state

oral dosing studies in an

animal model. 2. If a significant

food effect is observed,

consider lipid-based

formulations to mimic the fed

state.[6]

The presence of food can alter

gastric emptying time, pH, and

bile salt secretion, all of which

can impact drug absorption.

pH-Dependent

Solubility/Stability

1. Determine the pH-solubility

and pH-stability profiles of the

compound. 2. If solubility is low

at intestinal pH, consider

formulations that maintain the

drug in a solubilized state,

such as amorphous solid

dispersions or self-emulsifying

drug delivery systems

(SEDDS).

The compound's solubility and

stability may vary significantly

in the different pH

environments of the

gastrointestinal tract.

Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation for Preclinical Studies

This protocol is based on formulations for the dihydrochloride salt and can be adapted for the

trihydrochloride.

Materials:

GW791343 trihydrochloride

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80
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Saline (0.9% NaCl)

Sterile vials

Pipettes

Vortex mixer

Sonicator (optional)

Procedure:

Weigh the required amount of GW791343 trihydrochloride.

Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.[7]

Add the DMSO to the GW791343 powder and vortex until dissolved.

Add the PEG300 and vortex to mix.

Add the Tween-80 and vortex to mix.

Finally, add the saline and vortex until a clear solution is obtained.

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Prepare fresh on the day of the experiment.

Protocol 2: Preparation of a Captisol® (SBE-β-CD) Based Formulation

Materials:

GW791343 trihydrochloride

Dimethyl sulfoxide (DMSO)

Captisol® (Sulfobutylether-β-cyclodextrin)
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Saline (0.9% NaCl)

Sterile vials

Pipettes

Vortex mixer

Procedure:

Weigh the required amount of GW791343 trihydrochloride.

Prepare a 20% (w/v) solution of Captisol® in saline.

Prepare the final vehicle by mixing 10% DMSO and 90% of the 20% Captisol® solution (by

volume).[7]

Add the DMSO to the GW791343 powder and vortex until dissolved.

Add the Captisol® solution and vortex until a clear solution is obtained.[7]

This formulation aims to enhance solubility and potentially improve bioavailability.[4]
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Caption: Workflow for improving the oral bioavailability of a drug candidate.
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Caption: Simplified hypothetical signaling pathway for the P2X7 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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